2-Anthracenecarboxylic Acid vs 1-Anthracenecarboxylic Acid: 1.7× Higher Dimerization Equilibrium Constant in Alcohol
2-Anthracenecarboxylic acid exhibits a higher propensity to form hydrogen-bonded dimers in alcoholic solvents compared to its 1-isomer. The equilibrium constant for dimer formation is 2.0 × 10⁴ M⁻¹ for 2-anthracenecarboxylic acid (in ethanol) vs 1.2 × 10⁴ M⁻¹ for 1-anthracenecarboxylic acid (in methanol) [1]. This difference in supramolecular assembly is further reflected in the absorption spectra: the lowest-frequency band of the 1-isomer shows a uniform red shift upon dimerization, whereas the 2-isomer's band is distinctly resolved into two separate bands [1].
| Evidence Dimension | Hydrogen-bonded dimer formation equilibrium constant (K) |
|---|---|
| Target Compound Data | 2.0 × 10⁴ M⁻¹ (ethanol) |
| Comparator Or Baseline | 1-Anthracenecarboxylic acid: 1.2 × 10⁴ M⁻¹ (methanol) |
| Quantified Difference | ~1.7-fold higher for 2-isomer |
| Conditions | Alcoholic solution (ethanol/methanol), room temperature, UV-Vis absorption spectroscopy |
Why This Matters
Procurement of the correct isomer is essential for applications relying on controlled self-assembly, such as supramolecular gels or crystalline materials, where dimerization strength directly influences structural integrity.
- [1] Suzuki, S.; Fujii, T.; Yamanaka, S.; Yoshiike, N.; Hayashi, Z. Absorption and Fluorescence Spectra of Anthracenecarboxylic Acids. II. 1- and 2-Anthroic Acids. Bull. Chem. Soc. Jpn. 1979, 52, 742–746. https://doi.org/10.1246/bcsj.52.742. View Source
